molecular formula C19H21N3O3 B2974690 N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide CAS No. 1210445-14-9

N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide

Cat. No.: B2974690
CAS No.: 1210445-14-9
M. Wt: 339.395
InChI Key: LAZNEOHIBSQETO-UHFFFAOYSA-N
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Description

N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound featuring a 4-oxo-4H-chromene (chromone) core linked to a carboxamide group. The carboxamide side chain includes a dimethylamino moiety and a 1-methyl-1H-pyrrole substituent, conferring both hydrophilic and lipophilic properties. Chromones are known for their bioactivity in modulating enzymes and receptors, particularly in inflammation and oncology research .

Properties

IUPAC Name

N-[2-(dimethylamino)-2-(1-methylpyrrol-2-yl)ethyl]-4-oxochromene-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H21N3O3/c1-21(2)15(14-8-6-10-22(14)3)12-20-19(24)18-11-16(23)13-7-4-5-9-17(13)25-18/h4-11,15H,12H2,1-3H3,(H,20,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LAZNEOHIBSQETO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=CC=C1C(CNC(=O)C2=CC(=O)C3=CC=CC=C3O2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H21N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

339.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide typically involves multi-step organic reactions. One common approach is to start with the chromene core and introduce the pyrrole moiety through a series of substitution and coupling reactions. The reaction conditions often require the use of strong bases, such as sodium hydride or potassium tert-butoxide, and solvents like dimethylformamide (DMF) or tetrahydrofuran (THF).

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors can also be employed to enhance reaction efficiency and scalability. Purification steps, such as recrystallization or chromatography, are essential to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to reduce double bonds or nitro groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)

    Reduction: Hydrogen gas (H₂) with palladium on carbon (Pd/C)

    Substitution: Halogenating agents (e.g., bromine, chlorine), nucleophiles (e.g., amines, thiols)

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can introduce various functional groups, such as halides, alkyl groups, or aryl groups.

Scientific Research Applications

N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide has a wide range of scientific research applications:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It is studied for its potential biological activities, including antimicrobial, anticancer, and anti-inflammatory properties.

    Medicine: The compound is investigated for its potential therapeutic applications, such as drug development for various diseases.

    Industry: It is used in the development of new materials, such as polymers and dyes, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammation or cancer cell proliferation, thereby exerting its therapeutic effects.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

The compound shares structural motifs with derivatives reported in , primarily quinoline-2-carboxamides with aminoalkyl substituents. Below is a detailed comparison:

Core Structure Variations

  • Target Compound : 4-oxo-4H-chromene (chromone) core.
  • Similar Compounds: SzR-105: 4-hydroxyquinoline-2-carboxamide core . N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride: Quinoline core with pyrrolidinyl-ethyl side chain . N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide: Quinoline core with morpholinomethyl and dimethylamino-ethyl substituents .

Substituent Analysis

Compound Name Core Substituents Molecular Formula Molecular Weight
Target Compound Chromone Dimethylamino, 1-methyl-1H-pyrrol-2-yl Not provided Not provided
SzR-105 Quinoline 3-(Dimethylamino)propyl, hydrochloride salt C₁₅H₂₀ClN₃O₂ 309.79
N-(2-(pyrrolidin-1-yl)ethyl)-4-hydroxyquinoline-2-carboxamide hydrochloride Quinoline 2-(pyrrolidin-1-yl)ethyl, hydrochloride salt C₁₆H₂₀ClN₃O₂ 321.80
N-(2-(dimethylamino)ethyl)-3-(morpholinomethyl)-4-hydroxyquinoline-2-carboxamide Quinoline 2-(dimethylamino)ethyl, 3-(morpholinomethyl) C₁₉H₂₆N₄O₃ 358.43

Notable Observations:

  • Hydrochloride salts in SzR-105 and related compounds improve solubility but may alter pharmacokinetics compared to free-base structures.
  • Morpholinomethyl and pyrrolidinyl groups in analogs introduce steric bulk and hydrogen-bonding capacity, which could influence receptor binding .

Perfluorinated Compounds (PFCs) with Dimethylamino Groups

lists perfluorinated sulfonamides (e.g., [68555-78-2], [50598-28-2]) with dimethylaminopropyl groups. These compounds differ significantly from the target chromone-carboxamide:

  • Structural Contrast : PFCs feature long perfluorinated alkyl chains and sulfonamide linkages, conferring extreme hydrophobicity and chemical stability.
  • Functional Relevance: PFCs are surfactants or industrial chemicals, whereas the target compound and quinoline analogs are likely designed for biomedical applications .

Implications of Structural Differences

  • Bioactivity: Quinoline derivatives in are associated with kynurenine pathway modulation (implied by the title of ), but the target compound’s chromone core may target distinct pathways, such as kinase inhibition or antioxidant responses.
  • Drug-Likeness: Higher molecular weights in morpholinomethyl-containing quinolines (~358 Da) may reduce blood-brain barrier permeability compared to the target compound (exact weight unknown).
  • Solubility : The absence of a hydrochloride salt in the target compound (based on naming conventions) could limit aqueous solubility relative to SzR-105 and its analogs .

Biological Activity

N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-oxo-4H-chromene-2-carboxamide is a synthetic compound belonging to the class of chromene derivatives. These compounds have garnered significant attention in medicinal chemistry due to their diverse biological activities, particularly in anticancer research. This article explores the biological activity of this specific compound, focusing on its cytotoxic properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be represented as follows:

Property Details
IUPAC Name This compound
Molecular Formula C18H21N3O3
Molecular Weight 341.38 g/mol
CAS Number 1049480-93-4

Cytotoxicity Studies

Recent studies have demonstrated that compounds within the chromene family exhibit significant cytotoxic effects against various cancer cell lines. The cytotoxic activity of this compound was evaluated using the MTT assay, which measures cell viability based on metabolic activity.

In one study, this compound was tested against six human cancer cell lines:

  • KB (nasopharyngeal carcinoma)
  • EJ (bladder carcinoma)
  • MCF-7 (breast carcinoma)
  • 1321N1 (astrocytoma)
  • Saos-2 (osteosarcoma)
  • A2780 CP (ovarian carcinoma)

The results indicated that the compound exhibited potent cytotoxicity with IC50 values in the low nanomolar range, suggesting its potential as an effective anticancer agent .

The mechanism by which this compound exerts its effects involves several pathways:

  • Induction of Apoptosis : The compound has been shown to activate apoptotic pathways in cancer cells, leading to programmed cell death. This is often mediated through the activation of caspases and the release of cytochrome c from mitochondria.
  • Inhibition of Cell Proliferation : The structural modifications in the chromene scaffold significantly influence its ability to inhibit cell growth. Substituents at specific positions on the chromene ring enhance antiproliferative activity .
  • Interaction with Enzymatic Targets : The compound may interact with various enzymes and receptors involved in cancer progression, thereby modulating their activity and disrupting signaling pathways essential for tumor growth .

Case Studies

Several case studies have highlighted the efficacy of chromene derivatives in preclinical models:

  • Study on Antiproliferative Effects : A study published in the Journal of Medicinal Chemistry reported that derivatives similar to N-[2-(dimethylamino)-2-(1-methyl-1H-pyrrol-2-yl)ethyl]-4-oxo-4H-chromene showed significant growth inhibition in tumor xenograft models compared to standard chemotherapy agents like cyclophosphamide .
  • Structure–Activity Relationship (SAR) : Research has indicated that modifications at the 3-position of the phenyl ring significantly enhance cytotoxicity, suggesting that further optimization of this compound could lead to more potent derivatives .

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